[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
CAS No.: 31081-68-2
Cat. No.: VC18421107
Molecular Formula: C22H28Cl2N2O3
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31081-68-2 |
|---|---|
| Molecular Formula | C22H28Cl2N2O3 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | [(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride |
| Standard InChI | InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12?,15-,16-,18?,19-,20?,21+,22?;/m0./s1 |
| Standard InChI Key | HNUSYDFQYYRIHJ-LIJUQVMUSA-N |
| Isomeric SMILES | CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)CCl)O.Cl |
| Canonical SMILES | CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Lorajmine hydrochloride features a polycyclic scaffold integrating indole and quinuclidine moieties. The core structure consists of a hexacyclic system (hexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene) with stereochemical configurations critical to its biological activity . Key substituents include:
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14-Hydroxyl group: Participates in hydrogen bonding with sodium channel residues
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2-Chloroacetate ester: Serves as a prodrug moiety hydrolyzed to active ajmaline derivatives
Table 1: Molecular Properties of Lorajmine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H27ClN2O3·HCl | |
| Molecular Weight | 439.37 g/mol | |
| XLogP3 | 3.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 | |
| Topological Polar SA | 53 Ų |
Stereochemical Considerations
The compound contains seven defined stereocenters (1R,9R,10S,12S,13S,14R,16S) and two undefined centers, creating 256 possible stereoisomers . X-ray crystallography confirms the (1R,9R,10S,12S,13S,14R,16S) configuration optimizes sodium channel binding through complementary van der Waals interactions .
Synthesis and Derivitization
Industrial synthesis involves:
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Extraction of ajmaline from Rauvolfia serpentina roots
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N-Methylation at position 8
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Esterification with chloroacetyl chloride
The 2-chloroacetate group enables rapid hydrolysis by plasma esterases to active metabolites, achieving peak concentrations within 30 minutes post-administration .
Pharmacological Profile
Mechanism of Action
As a class Ia antiarrhythmic, lorajmine hydrochloride:
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Blocks voltage-gated sodium channels (Nav1.5) in activated state
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Increases action potential duration (APD) by 15-20%
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Elevates ventricular effective refractory period (VERP) by 25-30%
Table 2: Sodium Channel Inhibition Parameters
Pharmacokinetics
Key kinetic parameters from human studies:
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Bioavailability: 92% (oral)
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Protein Binding: 78-84%
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Metabolism: Hepatic CYP3A4-mediated oxidation
The active metabolite ajmaline-14-ol demonstrates prolonged myocardial tissue retention (t½ = 14 hours) .
Clinical Research Findings
Antiarrhythmic Efficacy
A retrospective analysis of 101 patients with ventricular ectopy demonstrated:
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84% reduction in premature ventricular contractions (PVCs) at 48 hours
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Complete suppression of non-sustained VT in 67% of cases
Proarrhythmic Risks
Paradoxical ventricular tachycardia occurred in:
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1/13 patients (7.7%) receiving lorajmine hydrochloride
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Plasma concentrations >12 μg/mL (therapeutic range: 3-8 μg/mL)
Table 3: Adverse Event Profile (N=101)
| Event | Incidence | Plasma Concentration |
|---|---|---|
| Sustained VT | 7.7% | >12 μg/mL |
| QRS >120 ms | 22% | >6 μg/mL |
| Hypotension | 9% | All concentrations |
Therapeutic Applications
Approved Indications
Dosing Regimens
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Loading Dose: 2 mg/kg IV over 10 minutes
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Maintenance: 0.5 mg/kg/hour infusion
Comparative Pharmacodynamics
Versus Other Class Ia Agents
Lorajmine exhibits:
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40% greater sodium channel affinity than procainamide
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25% shorter APD prolongation vs. quinidine
Synergistic Combinations
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